3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone 3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone
Brand Name: Vulcanchem
CAS No.: 898788-44-8
VCID: VC3871261
InChI: InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898788-44-8

Cat. No.: VC3871261

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone - 898788-44-8

Specification

CAS No. 898788-44-8
Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
IUPAC Name 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Standard InChI InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3
Standard InChI Key MBBDEYSQGHUTQW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone consists of two benzene rings connected by a ketone group. The first benzene ring (A-ring) bears a cyano (-CN) group at the 3-position, while the second (B-ring) features a 4-methylpiperazinomethyl substituent at the 3'-position. The piperazine moiety introduces a nitrogen-rich heterocycle, enhancing the molecule's potential for hydrogen bonding and ionic interactions .

Structural Data:

  • IUPAC Name: 3-[3-[(4-Methylpiperazin-1-yl)methyl]benzoyl]benzonitrile

  • SMILES: \text{CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N}

  • InChI Key: MBBDEYSQGHUTQW-UHFFFAOYSA-N\text{MBBDEYSQGHUTQW-UHFFFAOYSA-N}

The presence of both electron-withdrawing (cyano) and electron-donating (piperazinylmethyl) groups creates a polarized electronic structure, influencing solubility and reactivity .

Crystallographic and Spectroscopic Properties

While crystallographic data are unavailable, predicted physicochemical properties include:

PropertyValueSource
Boiling Point490.0±45.0C490.0 \pm 45.0^\circ \text{C}
Density1.20±0.1g/cm31.20 \pm 0.1 \, \text{g/cm}^3
pKa7.55±0.107.55 \pm 0.10

The moderate pKa suggests partial protonation under physiological conditions, potentially affecting bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone involves multi-step organic reactions, though detailed protocols remain proprietary . A plausible route includes:

  • Friedel-Crafts Acylation: Benzoylation of a substituted benzene to form the benzophenone core.

  • Nucleophilic Substitution: Introduction of the 4-methylpiperazinomethyl group via alkylation of piperazine derivatives.

  • Cyanation: Installation of the cyano group using reagents like copper cyanide or via Sandmeyer reaction .

Challenges include controlling regioselectivity during substitution and minimizing side reactions involving the ketone group.

Industrial Production

Suppliers such as MolCore BioPharmatech and Matrix Scientific manufacture the compound at ≥97% purity, adhering to ISO quality standards . Scalability is limited by the complexity of purifying intermediates, necessitating advanced chromatographic techniques .

Physicochemical and Thermodynamic Properties

Stability Profile

SupplierPurityPackagingPrice (USD)Source
Matrix Scientific97%1g$437
Rieke Metals97%1g$467
American Custom Chemicals95%1g$1,006.58

Pricing reflects synthesis complexity and low production volumes .

Future Directions and Research Gaps

Priority Investigations

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target Identification: High-throughput screening against GPCRs and kinase libraries.

  • Synthetic Optimization: Development of cost-effective routes to improve accessibility .

Collaborative Opportunities

Partnerships between academic institutions and suppliers like MolCore could accelerate translational research, bridging the gap between synthesis and application .

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